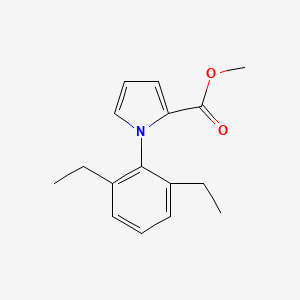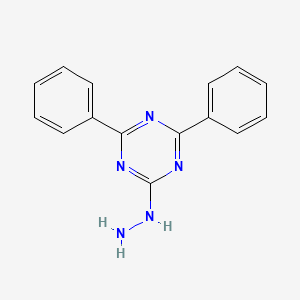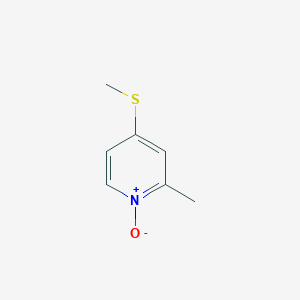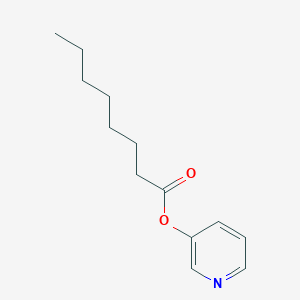
Pyridin-3-YL octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-YL octanoate is an organic compound that belongs to the ester class of chemicals It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N, and octanoic acid, a saturated fatty acid with the chemical formula C8H16O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridin-3-YL octanoate can be synthesized through esterification reactions. One common method involves the reaction of pyridin-3-ol with octanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-YL octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pyridin-3-YL octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pyridin-3-YL octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release pyridin-3-ol and octanoic acid, which can then interact with biological pathways. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Pyridin-2-YL octanoate: Similar structure but with the ester group attached to the 2-position of the pyridine ring.
Pyridin-4-YL octanoate: Ester group attached to the 4-position of the pyridine ring.
Pyridin-3-YL butanoate: Shorter chain ester with butanoic acid instead of octanoic acid.
Uniqueness: Pyridin-3-YL octanoate is unique due to its specific ester linkage and the position of the ester group on the pyridine ring
Propiedades
Número CAS |
112111-65-6 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
pyridin-3-yl octanoate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-6-9-13(15)16-12-8-7-10-14-11-12/h7-8,10-11H,2-6,9H2,1H3 |
Clave InChI |
BBRJESGPSDAFLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


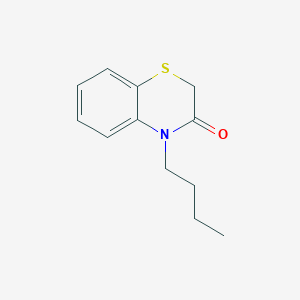
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
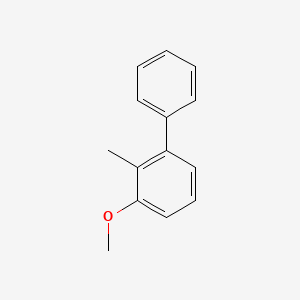
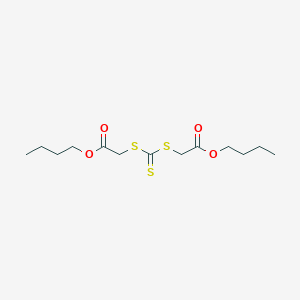
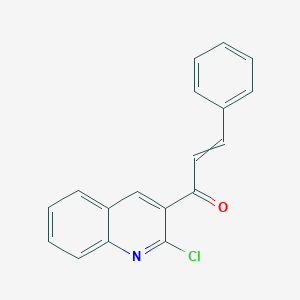
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
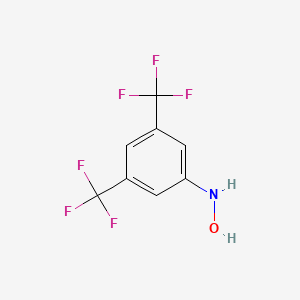
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
